4-Fluoro-2-methoxyphenylboronic acid
Overview
Description
4-Fluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3 . It is a white to almost white powder or crystalline solid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
4-Fluoro-2-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a transmetalation process . This process involves the transfer of the organoboron compound to a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of various biologically active molecules . For example, it has been used in the synthesis of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors . These inhibitors play a crucial role in modulating the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of various biologically active molecules, including GSK-3β inhibitors . These inhibitors can modulate the Wnt signaling pathway, potentially leading to changes in cell proliferation and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions. It is recommended to store the compound in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-fluoro-2-methoxyphenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxyphenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Fluoro-methoxybenzoic acids.
Substitution: Fluoro-methoxyphenyl derivatives.
Scientific Research Applications
4-Fluoro-2-methoxyphenylboronic acid is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the methoxy group.
2-Methoxyphenylboronic acid: Similar structure but lacks the fluoro group.
Phenylboronic acid: Lacks both the fluoro and methoxy groups.
Uniqueness
4-Fluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. These functional groups enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJBXDCXYMCCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382203 | |
Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179899-07-1 | |
Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179899071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX7R999XR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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